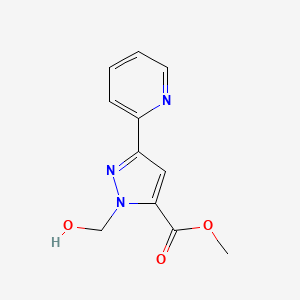

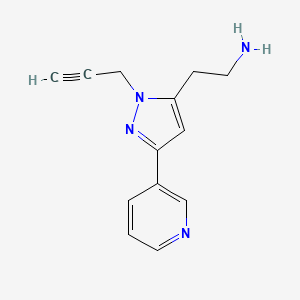

![molecular formula C14H19N3 B1480891 6-Cyclopentyl-1-(Cyclopropylmethyl)-1H-Imidazo[1,2-b]pyrazol CAS No. 2098139-05-8](/img/structure/B1480891.png)

6-Cyclopentyl-1-(Cyclopropylmethyl)-1H-Imidazo[1,2-b]pyrazol

Übersicht

Beschreibung

6-cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antituberkulose-Aktivität

Pyrazolderivate wurden als potente Mittel gegen Tuberkulose identifiziert. Das Imidazo[1,2-b]pyrazol-Gerüst hat vielversprechende Ergebnisse bei der Hemmung des Wachstums des H37Ra-Stamms von Mycobacterium tuberculosis gezeigt . Dies deutet darauf hin, dass unsere Verbindung synthetisiert und auf ihre Wirksamkeit bei der Behandlung von Tuberkulose getestet werden könnte, was möglicherweise zu neuen, effektiveren Behandlungen führt.

Antimikrobielle und Antimykotische Anwendungen

Der Pyrazolkern ist bekannt für seine signifikanten antimikrobiellen und antimykotischen Eigenschaften . Daher könnte 6-Cyclopentyl-1-(Cyclopropylmethyl)-1H-Imidazo[1,2-b]pyrazol bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden, die besonders nützlich bei der Bekämpfung von resistenten Bakterien- und Pilzstämmen sein könnten.

Entzündungshemmende Anwendungen

Pyrazolderivate sind für ihre entzündungshemmenden Wirkungen gut dokumentiert. Verbindungen wie Celecoxib, die den Pyrazolrest enthalten, werden als potente entzündungshemmende Medikamente eingesetzt . Daher könnte unsere Verbindung auf ihre potenzielle Verwendung bei der Behandlung entzündlicher Erkrankungen untersucht werden.

Krebsforschung

Pyrazolverbindungen wurden auf ihre Antikrebsaktivitäten untersucht. Sie können als Inhibitoren verschiedener Krebszelllinien wirken und könnten an der Modulation des Zellwachstums beteiligt sein . Die Forschung an this compound könnte neue Wege für die Krebsbehandlung aufdecken.

Antidepressive Eigenschaften

Einige Pyrazolderivate wurden bei der Behandlung von Depressionen eingesetzt. Die fragliche Verbindung könnte auf ihre potenziellen antidepressiven Wirkungen untersucht werden, was zur Entwicklung neuer Medikamente für psychische Erkrankungen führen könnte .

Pflanzenschutzmittel

In der Landwirtschaft werden Pyrazolderivate verwendet, um Verbindungen zu schaffen, die als Wachstumsregulatoren oder Pestizide fungieren können . Die einzigartige Struktur von this compound könnte so angepasst werden, dass der Pflanzenschutz und die Erträge verbessert werden.

Koordinationschemie und Organometallische Anwendungen

Pyrazolderivate spielen bekanntermaßen eine Rolle in der Koordinationschemie, wo sie als Liganden wirken können, um Komplexe mit verschiedenen Metallen zu bilden . Diese Komplexe können in der Katalyse, Materialwissenschaft und der Synthese organometallischer Verbindungen verwendet werden.

Technologische Fortschritte

Der Pyrazolkern findet sich auch in Verbindungen, die Anwendungen in der Technologie haben. So können sie beispielsweise bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften verwendet werden . Die fragliche Verbindung könnte ein Kandidat für solche technologischen Anwendungen sein und so zu Fortschritten bei elektronischen Geräten oder Sensoren beitragen.

Wirkmechanismus

Target of Action

These can include enzymes, receptors, and other proteins, depending on the specific structure of the derivative .

Mode of Action

The mode of action of pyrazole derivatives can vary widely, depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. These can include signaling pathways, metabolic pathways, and others .

Pharmacokinetics

The pharmacokinetics of pyrazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific structure. Some pyrazole derivatives have been found to have good bioavailability, while others may require modification to improve their pharmacokinetic properties .

Result of Action

The result of the action of pyrazole derivatives can include changes in cellular processes, physiological responses, and potentially therapeutic effects. These can include anti-inflammatory, antiviral, antimicrobial, and other effects .

Action Environment

The action of pyrazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the compounds, their interaction with their targets, and their overall efficacy .

Eigenschaften

IUPAC Name |

6-cyclopentyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-2-4-12(3-1)13-9-14-16(10-11-5-6-11)7-8-17(14)15-13/h7-9,11-12H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKAHRKFUXMZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN3C=CN(C3=C2)CC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

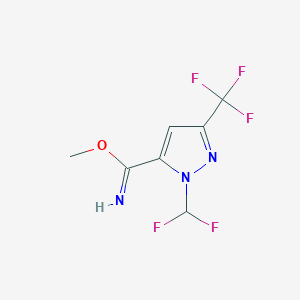

![6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480816.png)

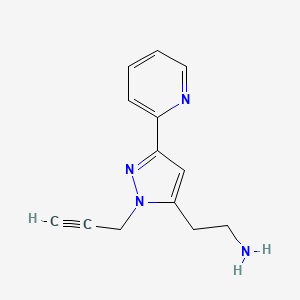

![1-(prop-2-yn-1-yl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480817.png)

![2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1480818.png)

![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480819.png)

![methyl 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1480822.png)

![1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480825.png)

![methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480829.png)

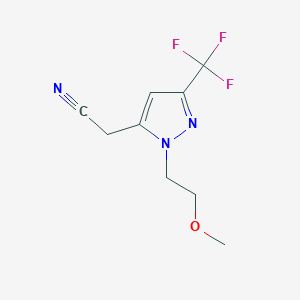

![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480830.png)

![6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480831.png)